molecular formula C22H23NO4 B11419403 N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide

Cat. No.: B11419403
M. Wt: 365.4 g/mol
InChI Key: ZNMDFXDBRRVBKR-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a furan ring, a methoxyphenoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

    Coupling with 2-methoxyphenol: The furan-2-ylmethyl intermediate is then reacted with 2-methoxyphenol under basic conditions to form the 2-(2-methoxyphenoxy) derivative.

    Introduction of the acetyl group: The resulting compound is then acetylated using acetic anhydride in the presence of a catalyst.

    Final coupling with 4-methylbenzylamine: The acetylated intermediate is then coupled with 4-methylbenzylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell growth . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.

    2-(2-Methoxyphenoxy)acetic acid: Contains the methoxyphenoxy group but lacks the furan and methylphenyl groups.

    N-(4-Methylphenyl)acetamide: Contains the methylphenyl group and an acetamide moiety.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO4/c1-17-9-11-18(12-10-17)14-23(15-19-6-5-13-26-19)22(24)16-27-21-8-4-3-7-20(21)25-2/h3-13H,14-16H2,1-2H3

InChI Key

ZNMDFXDBRRVBKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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